molecular formula C5H6ClNO2S B1623909 4-aminothiophene-2-carboxylic Acid Hydrochloride CAS No. 89499-33-2

4-aminothiophene-2-carboxylic Acid Hydrochloride

Cat. No.: B1623909
CAS No.: 89499-33-2
M. Wt: 179.63 g/mol
InChI Key: BBBINYOGUKHQRM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing sulfur atoms. The compound is formally designated as 2-thiophenecarboxylic acid, 4-amino-, hydrochloride (1:1), reflecting its thiophene ring system with carboxylic acid functionality at position 2 and amino substitution at position 4. The Chemical Abstracts Service registry number 89499-33-2 specifically identifies the hydrochloride salt form, while the parent acid carries the registry number 89499-38-7.

Alternative systematic names include 4-amino-2-thiophenecarboxylic acid hydrochloride and this compound (1:1), emphasizing the stoichiometric relationship between the organic base and hydrochloric acid. The German nomenclature follows as 4-Amino-2-thiophencarbonsäurehydrochlorid (1:1), while the French designation appears as Acide 4-amino-2-thiophènecarboxylique, chlorhydrate (1:1). These international naming conventions ensure consistent identification across different chemical databases and literature sources.

The molecular formula of the hydrochloride salt is C₅H₆ClNO₂S, with a molecular weight of 179.618 daltons, distinguishing it from the parent acid (C₅H₅NO₂S, 143.16 daltons). The simplified molecular-input line-entry system representation for the compound is Nc1cc(sc1)C(=O)O.Cl, clearly indicating the thiophene ring structure with amino and carboxyl substituents along with the chloride counterion.

Molecular Architecture: Thiophene Ring Functionalization Patterns

The molecular architecture of this compound centers on a five-membered thiophene ring system with distinctive substitution patterns that significantly influence its electronic and steric properties. The thiophene heterocycle contains a sulfur atom at position 1, creating an aromatic system with six π-electrons distributed across the ring structure. The positioning of functional groups follows a 1,3-relationship, with the carboxylic acid group at position 2 and the amino group at position 4 of the thiophene ring.

The amino group at position 4 acts as an electron-donating substituent through resonance effects, contributing electron density to the aromatic system and influencing the overall electronic distribution within the ring. This electron donation contrasts with the electron-withdrawing nature of the carboxylic acid group at position 2, creating a push-pull electronic system that affects the compound's reactivity and spectroscopic properties. The International Chemical Identifier string InChI=1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) precisely describes this structural arrangement.

The three-dimensional conformational analysis reveals that the carboxylic acid group can adopt various orientations relative to the thiophene plane, with rotational freedom around the carbon-carbon bond connecting the ring to the carboxyl functionality. The amino group maintains a relatively planar arrangement with the thiophene ring due to conjugation effects, although pyramidal inversion at the nitrogen center remains possible under ambient conditions. The computed properties indicate a topological polar surface area of 63.32 square angstroms and a calculated logarithm of the partition coefficient of 1.0285, reflecting the compound's amphiphilic character.

Molecular orbital calculations and density functional theory studies would be expected to show significant overlap between the amino group lone pair and the thiophene π-system, resulting in extended conjugation that stabilizes the molecule and influences its electronic transitions. The presence of both hydrogen bond donor and acceptor sites (amino group and carboxylic acid, respectively) creates multiple opportunities for intermolecular interactions in both solution and solid-state environments.

Crystallographic Characterization and Hydrogen Bonding Networks

The crystallographic characterization of thiophene carboxylic acid derivatives reveals complex hydrogen bonding networks that significantly influence their solid-state packing arrangements and physical properties. Research on related thiophene-2-carboxylic acid systems demonstrates the formation of extensive hydrogen-bonded structures in the crystalline state. The crystal structure analysis of thiophene-2-carboxylic acid shows an orthorhombic crystal system with space group Pna2(1), featuring unit cell parameters of a = 10.106(2) Å, b = 14.299(3) Å, and c = 16.092(3) Å.

The hydrogen bonding patterns in thiophene carboxylates typically involve carboxylic acid dimers formed through classical O-H···O interactions, creating cyclic motifs with R₂²(8) symmetry. These dimeric structures serve as fundamental building blocks for extended three-dimensional networks in the crystal lattice. The presence of amino functionality in this compound introduces additional hydrogen bonding possibilities through N-H···O and N-H···Cl interactions, potentially creating more complex supramolecular architectures.

The tetramer crystal structure observed in thiophene-2-carboxylic acid derivatives involves four molecules linked through hydrogen bonding interactions, forming ring-like arrangements that propagate throughout the crystal structure. The hydrogen bonding sequence creates networks defining cyclic motifs, with oxygen atoms positioned at the vertices of hydrogen-bonded rings. These structural features contribute to the thermal stability and mechanical properties of the crystalline material.

In the hydrochloride salt form, the chloride anion participates in hydrogen bonding networks through interactions with the protonated amino group and potentially with the carboxylic acid functionality. The crystal packing efficiency and density (calculated as 1.464 g/cm³ for related thiophene carboxylates) reflect the optimization of intermolecular interactions within the crystal lattice. The absorption coefficient and crystallographic data provide insights into the molecular packing density and the effectiveness of hydrogen bonding in stabilizing the crystal structure.

Comparative Analysis with Related Thiophene Carboxylates

The comparative analysis of this compound with related thiophene carboxylates reveals significant structural and functional relationships within this chemical family. The positional isomers 3-aminothiophene-2-carboxylic acid (Chemical Abstracts Service number 55341-87-2) and 5-aminothiophene-2-carboxylic acid (Chemical Abstracts Service number 204068-72-4) demonstrate how amino group positioning affects molecular properties and potential applications.

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight Amino Position
4-aminothiophene-2-carboxylic acid 89499-38-7 C₅H₅NO₂S 143.16 Position 4
3-aminothiophene-2-carboxylic acid 55341-87-2 C₅H₅NO₂S 143.17 Position 3
5-aminothiophene-2-carboxylic acid 204068-72-4 C₅H₅NO₂S 143.17 Position 5

The substitution pattern significantly influences the electronic properties and reactivity of these isomers. The 4-amino derivative exhibits a 1,3-relationship between the amino and carboxyl groups, creating a meta-like arrangement that affects the electron distribution within the aromatic system. This positioning differs from the 3-amino isomer, which shows a 1,2 (ortho-like) relationship, and the 5-amino isomer, which displays a 1,4 (para-like) arrangement relative to the carboxylic acid group.

The methyl ester derivatives provide additional comparative insights, with methyl 4-aminothiophene-2-carboxylate (Chemical Abstracts Service number 89499-43-4) showing modified physicochemical properties due to esterification. The ester formation eliminates the carboxylic acid hydrogen bonding capability while maintaining the amino group's donor properties, resulting in altered crystallization behavior and solubility characteristics.

Related saturated analogs, such as 4-aminothiane-4-carboxylic acid hydrochloride (Chemical Abstracts Service number 67639-41-2), demonstrate the impact of aromaticity on molecular properties. The saturated thiophene ring system (thiopyran) shows distinctly different electronic characteristics compared to the aromatic thiophene derivatives, with altered conjugation patterns and modified chemical reactivity profiles.

The dimethyl 4-aminothiophene-2,3-dicarboxylate derivatives (Chemical Abstracts Service number 121071-71-4) illustrate the effects of additional carboxylate substitution on the thiophene ring system. These dicarboxylate compounds show enhanced electron-withdrawing character and modified hydrogen bonding capabilities compared to monocarboxylate analogs, affecting their solid-state packing and solution behavior.

Properties

IUPAC Name

4-aminothiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBINYOGUKHQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424182
Record name 4-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-33-2
Record name 4-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminothiophene-2-carboxylic acid hydrochloride typically involves the cyclization of carbonyl compounds, nitriles with an active methylene group, and sulfur. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its simplicity and versatility in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Gewald reaction and other cyclization reactions are likely adapted for large-scale synthesis due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-aminothiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-aminothiophene-2-carboxylic acid hydrochloride typically involves methods such as the Gewald reaction, which combines sulfur with carbonyl compounds and α-cyano esters. This method is efficient and scalable for industrial applications.

Chemistry

  • Building Block for Synthesis : The compound is utilized in the synthesis of various heterocyclic compounds, facilitating the development of new chemical entities.
  • Reactivity : It participates in oxidation, reduction, and substitution reactions, allowing for diverse chemical modifications.

Biology

  • Enzyme Inhibitor : Research indicates that it can inhibit specific enzymes such as γ-aminobutyric acid aminotransferase, impacting neurotransmitter levels and metabolic pathways.
  • Biochemical Probes : It serves as a precursor for biologically active compounds, aiding in the exploration of biochemical interactions.

Medicine

  • Therapeutic Potential : The compound has shown promise in anti-inflammatory and antimicrobial activities. Studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

    Table 1: Antimicrobial Activity
    Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anticancer Properties : Recent studies have highlighted its ability to induce apoptosis in cancer cell lines, particularly in triple-negative breast cancer models.

    Table 2: Anticancer Activity
    Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
    MDA-MB-2310.126Induction of apoptosis via caspase activation
    MCF-70.87Cell cycle arrest

Industry

  • Organic Semiconductors : The compound is being explored for its potential use in developing organic semiconductors due to its electronic properties.
  • Corrosion Inhibitors : Its chemical stability makes it suitable for applications in corrosion prevention.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiophene derivatives demonstrated that this compound showed significant activity against resistant bacterial strains. This suggests its potential as a lead structure for developing new antibiotics targeting resistant infections.

Case Study 2: Anticancer Activity

Research into the anticancer properties revealed that treatment with this compound resulted in a notable decrease in tumor size in xenograft models of breast cancer. These findings highlight its potential as a therapeutic agent capable of overcoming resistance seen with conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of 4-aminothiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes in microbial organisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-aminothiophene-2-carboxylic acid hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Hazards/Precautions
4-Aminothiophene-2-carboxylic acid HCl C₅H₆ClNO₂S 179.63 Thiophene Amino, carboxylic acid, HCl Precautionary storage
4-Aminothiophene-2-carboxylic acid C₅H₅NO₂S 143.16 Thiophene Amino, carboxylic acid Not specified
2'-Aminobiphenyl-3-carboxylic acid HCl C₂₉H₄₆O₃ 442.67 Biphenyl Amino, carboxylic acid, HCl H302 (oral toxicity), H315 (skin irritation)
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 Benzoic acid Aminomethyl, methyl, HCl Not specified
2-Amino-2-(4-methoxyphenyl)propanoic acid HCl C₁₀H₁₄ClNO₃ 231.68 Propanoic acid Methoxyphenyl, amino, HCl Not specified
4-Aminophenol HCl C₆H₈ClNO 145.59 Phenol Amino, phenol, HCl Used in paracetamol hydrolysis
Key Observations:
  • Core Structure: The thiophene ring in the target compound distinguishes it from benzene (e.g., 4-(aminomethyl)-2-methylbenzoic acid HCl) or biphenyl derivatives (e.g., 2'-aminobiphenyl-3-carboxylic acid HCl). Thiophene’s electron-rich nature may enhance π-π interactions in drug-receptor binding compared to benzene analogs.
  • Functional Groups: The combination of amino and carboxylic acid groups in the target compound allows for versatile reactivity, such as peptide coupling or salt formation, which is absent in simpler analogs like 4-aminophenol HCl.

Biological Activity

Overview

4-Aminothiophene-2-carboxylic acid hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C₅H₆ClN O₂S, and it features a thiophene ring with an amino group and a carboxylic acid, which enhances its solubility and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of specific pathogens, making it a candidate for further development in treating infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The potential anticancer activity of this compound has garnered attention in recent studies. It has been observed to induce apoptosis in cancer cell lines, particularly in breast cancer models. For instance, studies indicate that it can significantly inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
MDA-MB-2310.126Induction of apoptosis via caspase activation
MCF-70.87Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Cell Signaling Modulation : It influences key signaling pathways, which can alter gene expression and cellular metabolism.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several thiophene derivatives, this compound demonstrated significant activity against resistant strains of bacteria. The findings indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a notable decrease in tumor size in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent capable of overcoming resistance seen with conventional chemotherapeutics.

Q & A

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection is preferred. Validate the method for linearity (1–10 μg/mL range), accuracy (98–102% recovery), and precision (RSD <2%). For trace analysis, LC-MS/MS with electrospray ionization (ESI) in positive ion mode enhances sensitivity .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate this compound under stress conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal Stability : Incubate at 40–60°C for 4 weeks and monitor degradation via HPLC.
  • Hydrolytic Stability : Expose to acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 25°C for 24 hours.
  • Photostability : Use ICH Q1B guidelines with UV/visible light exposure. Identify degradation products (e.g., oxidized thiophene rings) using high-resolution MS .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer :
  • ACD/Labs Percepta : Predict logP, pKa, and solubility using QSAR models. Validate with experimental data (e.g., solubility in PBS or DMSO) .
  • Molecular Dynamics Simulations : Simulate interactions in aqueous solutions to assess aggregation tendencies or stability in formulation buffers .

Q. How can discrepancies in reported solubility or reactivity data be resolved?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 PBS, 25°C) to isolate variables.
  • Orthogonal Validation : Cross-check solubility using gravimetric analysis, nephelometry, and HPLC. For reactivity, employ kinetic studies (e.g., UV-Vis spectroscopy) to measure reaction rates under varying temperatures .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2) .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.
  • Waste Disposal : Neutralize acidic residues before disposal and segregate hazardous waste for incineration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-aminothiophene-2-carboxylic Acid Hydrochloride
Reactant of Route 2
4-aminothiophene-2-carboxylic Acid Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.